

Application Notes and Protocols: EAPB02303

Treatment in OCI-AML2 and MOLM-13 Cells

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Compound of Interest

Compound Name: EAPB 02303

Cat. No.: B10857355

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Introduction

EAPB02303 is a novel second-generation imiqualine compound that has demonstrated significant anti-leukemic activity in various subtypes of Acute Myeloid Leukemia (AML).[1][2] Unlike its predecessor EAPB0503, which primarily targeted NPM1c AML cells, EAPB02303 exhibits broad-spectrum potency.[1][3] Its mechanism of action is primarily attributed to the inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for the survival and proliferation of AML cells.[3][4][5] This document provides detailed application notes and experimental protocols for the treatment of OCI-AML2 and MOLM-13 AML cell lines with EAPB02303.

OCI-AML2 is a human AML cell line established from the peripheral blood of a 65-year-old male with AML (FAB M4 subtype).[6][7] The MOLM-13 cell line was established from the peripheral blood of a 20-year-old man with relapsed AML (M5a) subsequent to myelodysplastic syndrome.[6] Both cell lines are widely used in AML research.

Data Presentation

Table 1: In Vitro Efficacy of EAPB02303 on OCI-AML2 and MOLM-13 Cell Viability

Cell Line	Treatment Concentration	Time Point	% Reduction in Cell Viability	Reference
MOLM-13	5 nM	24 h	>60%	[3]
48 h	100%	[3]		
OCI-AML2	10 nM	24 h	50%	[3]
48 h	100%	[3]		

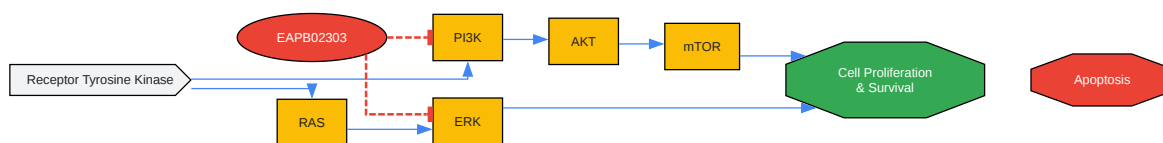
Table 2: Effect of EAPB02303 on Cell Cycle and Apoptosis in OCI-AML2 and MOLM-13 Cells

Cell Line	Treatment	Time Point	Observation	Reference
OCI-AML2	5 nM EAPB02303	24 h & 48 h	Significant increase in sub-G0 cell population	[3][4]
48 h	Cleavage of procaspase 3	[3]		
24 h	Cleavage of PARP-1	[3]		
MOLM-13	5 nM EAPB02303	24 h & 48 h	Significant increase in sub-G0 cell population	[3]
24 h	Cleavage of procaspase 3	[3]		
24 h	Cleavage of PARP-1	[3]		

Table 3: Impact of EAPB02303 on Key Signaling Proteins in OCI-AML2 and MOLM-13 Cells

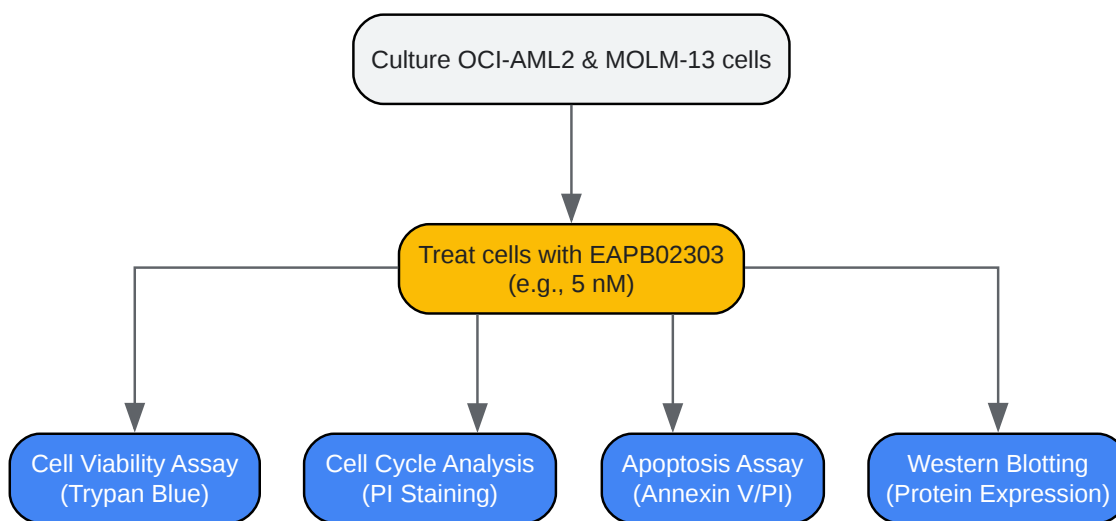
Cell Line	Treatment	Time Point	Protein	Effect	Reference
OCI-AML2	5 nM EAPB02303	24 h	AKT, p-AKT (Ser473)	Decreased expression	[3]
24 h	mTOR, p-mTOR	Downregulation	[3]		
48 h	ERK, p-ERK	Decreased expression, 42% reduction in P-ERK/ERK ratio	[3]		
MOLM-13	5 nM EAPB02303	24 h	p-AKT	Significant decrease	[3]
24 h	p-ERK	Significant decrease, 19% reduction at 24h	[3]		

Mandatory Visualizations



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Caption: EAPB02303 inhibits the PI3K/AKT/mTOR and ERK signaling pathways in AML cells.



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Caption: General experimental workflow for evaluating the effects of EAPB02303 on AML cells.

Experimental Protocols

Cell Culture

- OCI-AML2 Cells:
 - Culture in MEM- α medium supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3]
 - Maintain cells in a humidified incubator at 37°C with 5% CO₂.
 - Subculture every 2-3 days to maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
- MOLM-13 Cells:
 - Culture in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[3]
 - Maintain cells in a humidified incubator at 37°C with 5% CO₂.

- Subculture every 2-3 days to maintain cell density between 2×10^5 and 2×10^6 cells/mL.

Cell Viability Assay (Trypan Blue Exclusion)

- Seed OCI-AML2 or MOLM-13 cells in a 24-well plate at a density of 1×10^5 cells/mL.
- Treat the cells with the desired concentrations of EAPB02303 (e.g., 5 nM for MOLM-13, 10 nM for OCI-AML2) or vehicle control (e.g., DMSO).
- Incubate for 24, 48, and 72 hours.[\[8\]](#)
- After incubation, collect the cells and centrifuge at $300 \times g$ for 5 minutes.
- Resuspend the cell pellet in 100 μ L of fresh medium.
- Mix 10 μ L of the cell suspension with 10 μ L of 0.4% Trypan Blue solution.
- Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
- Calculate the percentage of viable cells relative to the untreated control.

Cell Cycle Analysis (Propidium Iodide Staining)

- Seed 1×10^6 cells in a 6-well plate and treat with EAPB02303 (e.g., 5 nM) for 24 and 48 hours.[\[3\]](#)
- Harvest the cells, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.
- Centrifuge the fixed cells and wash with PBS.
- Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 μ g/mL) and RNase A (100 μ g/mL) in PBS.
- Incubate in the dark at room temperature for 30 minutes.
- Analyze the cell cycle distribution by flow cytometry. The sub-G0 population represents apoptotic cells.[\[3\]](#)

Apoptosis Assay (Annexin V/PI Staining)

- Treat cells with EAPB02303 as described for the cell cycle analysis.
- Harvest the cells and wash with cold PBS.
- Resuspend the cells in 1X Annexin V binding buffer.
- Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
- Incubate in the dark at room temperature for 15 minutes.
- Analyze the cells by flow cytometry within 1 hour.
 - Annexin V-positive, PI-negative cells are in early apoptosis.
 - Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Western Blotting

- Treat cells with EAPB02303 for the desired time points (e.g., 24 and 48 hours).
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA protein assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against target proteins (e.g., PARP-1, Caspase-3, AKT, p-AKT, mTOR, p-mTOR, ERK, p-ERK, and a loading control like H3 or GAPDH) overnight at 4°C.[\[3\]](#)[\[4\]](#)
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

- Quantify the band intensities using densitometry software.

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